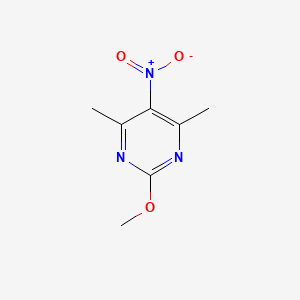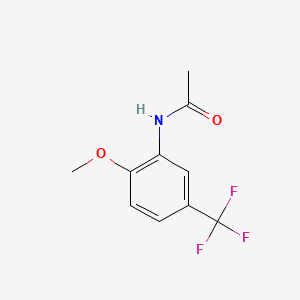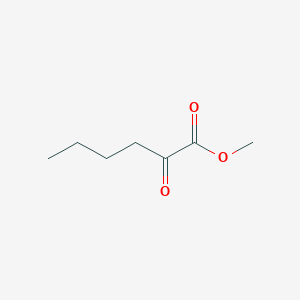
2-Methoxy-4,6-dimethyl-5-nitropyrimidine
Vue d'ensemble
Description
“2-Methoxy-4,6-dimethyl-5-nitropyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered aromatic heterocyclic compound that consists of nitrogen atoms. The compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.165 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with methoxy, methyl, and nitro groups . The exact structure can be confirmed using spectroscopic techniques such as FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 316.0±34.0 °C at 760 mmHg . The compound’s flash point is 144.9±25.7 °C .Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Methoxy-4,6-dimethyl-5-nitropyrimidine serves as a building block in the synthesis of biologically active compounds. Alkoxy-5-nitrosopyrimidines, including this compound, have been synthesized and used in the generation of polyfunctionalised aminopyrimidines. These compounds are capable of mimicking fused heterobicyclic derivatives which are of biological interest. Moreover, some of these compounds have been evaluated for their antiviral properties, highlighting their potential in medicinal chemistry (Marchal et al., 2010).
Chemical Synthesis and Reactivity
The reactivity of this compound is noteworthy. Studies have shown its involvement in unusual aromatic substitution reactions. For instance, when synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, an important intermediate for preparing nitropyrimidines, this compound demonstrates unique reactivity patterns, resulting in unexpected products (Lopez et al., 2009).
Inhibition of Nitric Oxide Production
In a study investigating the inhibitory effects on immune-activated nitric oxide production, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, prepared from this compound, showed significant inhibitory properties. These compounds were effective irrespective of the substituent at the 5 position, with one derivative demonstrating higher activity than the most potent reference compound (Jansa et al., 2014).
Hydrogen Bonding and Crystal Structure
The molecule has been studied for its hydrogen bonding and crystal structure properties. In one instance, 2-amino-4,6-dimethoxy-5-nitropyrimidine, a derivative, was linked by hydrogen bonds to form sheets built from alternating rings, indicating its potential in the study of molecular structures and interactions (Glidewell et al., 2003).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound has a predicted boiling point of 316.0±34.0 °C and a density of 1.269±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Pyrimidine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Propriétés
IUPAC Name |
2-methoxy-4,6-dimethyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLDTEBEKUVBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)
![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
amine](/img/structure/B2399934.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)



![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)